6-Mercaptoriboflavin

Description

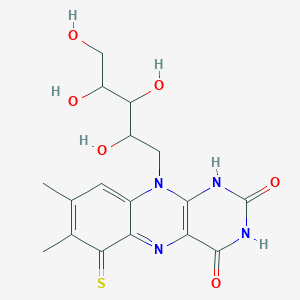

Structure

3D Structure

Properties

CAS No. |

101760-88-7 |

|---|---|

Molecular Formula |

C17H20N4O6S |

Molecular Weight |

408.4 g/mol |

IUPAC Name |

7,8-dimethyl-6-sulfanylidene-10-(2,3,4,5-tetrahydroxypentyl)-1H-benzo[g]pteridine-2,4-dione |

InChI |

InChI=1S/C17H20N4O6S/c1-6-3-8-11(14(28)7(6)2)18-12-15(19-17(27)20-16(12)26)21(8)4-9(23)13(25)10(24)5-22/h3,9-10,13,22-25H,4-5H2,1-2H3,(H2,19,20,26,27) |

InChI Key |

XWPMQSWESYKPEA-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=S)C2=NC3=C(NC(=O)NC3=O)N(C2=C1)CC(C(C(CO)O)O)O)C |

Canonical SMILES |

CC1=C(C(=S)C2=NC3=C(NC(=O)NC3=O)N(C2=C1)CC(C(C(CO)O)O)O)C |

Synonyms |

6-mercaptoriboflavin |

Origin of Product |

United States |

Synthesis and Preparation Methodologies of 6 Mercaptoriboflavin

Chemical Synthesis Pathways

A primary method for synthesizing 6-mercaptoriboflavin involves the conversion of 6-thiocyanatoriboflavin (B1213648).

Conversion from 6-Thiocyanatoriboflavin via Nucleophilic Displacement with Thiols (e.g., Dithiothreitol)

A key method for the synthesis of this compound is the reaction of 6-thiocyanatoriboflavin with thiols, such as dithiothreitol (B142953) (DTT). This conversion occurs through a nucleophilic displacement reaction. Treatment of 6-thiocyanatoflavins with dithiothreitol leads to their rapid conversion to the corresponding 6-mercaptoflavin. d-nb.info Dithiothreitol, also known as Cleland's reagent, is an organosulfur compound commonly used as a reducing agent to prevent oxidation of thiol groups and reduce disulfide bonds. wikipedia.orgfishersci.caakrivisbio.com

The reaction with DTT not only facilitates the conversion but also helps stabilize the resulting 6-mercaptoflavin against oxidative dimerization. d-nb.info The conversion can be carried out using nearly stoichiometric concentrations of dithiothreitol. d-nb.info The presence of EDTA is beneficial to prevent trace metal catalyzed oxidation of thiols, ensuring the stability of the 6-mercaptoflavins for several hours, which allows for their subsequent incorporation into apoproteins. d-nb.info

Previous studies had indicated that the conversion of 6-thiocyanatoflavins to 6-mercaptoflavins could occur via reductive elimination of cyanide using sodium dithionite (B78146) (Na₂S₂O₄) or photochemically. d-nb.info However, the method involving treatment with dithiothreitol appears to proceed differently and does not seem to result from the reduction of the flavin and elimination of cyanide under the employed conditions. d-nb.info

Exploration of Alternative Precursors and Synthetic Routes

While the conversion from 6-thiocyanatoriboflavin is a prominent method, alternative synthetic routes to 6-substituted flavins, which could potentially serve as precursors or offer different pathways to this compound, have been explored. For instance, methods involving the introduction of (pseudo)halogens into the 6-position of flavins have been documented, although some methods required strong acidic conditions and were prone to side product formation. d-nb.info The generation of 6-diazonium flavin cations from 6-aminoflavins has also been investigated as a route for introducing substituents at the 6-position. d-nb.info

Reaction Kinetics and Optimization of Synthesis Yields

The reaction kinetics of the conversion of 6-thiocyanatoriboflavin to this compound by dithiothreitol have been investigated. The reaction is relatively rapid, with a reported second-order rate constant of approximately 1 x 10³ M⁻¹ min⁻¹ for 6-thiocyanatoriboflavin at pH 7.0 and 20 °C. d-nb.infonih.gov

The conversion can be conveniently monitored spectrophotometrically, for example, at 440 nm, where a significant increase in extinction is observed, or at 600 nm, where the mercaptoflavin anion exhibits substantial absorption. d-nb.info The reaction course can exhibit pseudo-first-order kinetics under certain conditions. d-nb.info The formation of 6-mercaptoflavins from 6-thiocyanatoflavins might involve different mechanisms depending on the specific conditions, including direct attack of a nucleophile at the 6-thiocyanate function. d-nb.info Autocatalytic processes, where the formed 6-mercaptoflavin influences the reaction course, cannot be excluded. d-nb.info

Optimization of synthesis yields is often linked to controlling reaction conditions such as pH, temperature, and the concentration of reactants, as well as minimizing side reactions like oxidative dimerization of the mercaptoflavin. d-nb.info Maintaining an excess of thiol and including EDTA helps to stabilize the 6-mercaptoflavin and improve yields by preventing oxidation. d-nb.infouni-konstanz.de

Analytical Techniques for Compound Characterization Post-Synthesis

Following synthesis, various analytical techniques are employed to characterize this compound, verify its identity, and assess its purity.

Spectrophotometric Verification (Absorption Spectra)

Spectrophotometry is a fundamental technique used to verify the presence and characterize the absorption properties of this compound. d-nb.infowikipedia.orgedinst.com Absorption spectra show the change in absorbance of a sample as a function of the wavelength of incident light. edinst.com

The absorption spectrum of this compound differs from that of its precursor, 6-thiocyanatoriboflavin. d-nb.info The conversion of 6-thiocyanatoriboflavin to this compound can be followed by observing changes in the absorption spectrum, such as an increase in absorbance at 440 nm or the appearance of absorption at 600 nm due to the mercaptoflavin anion. d-nb.info Extinction coefficients can be determined by methods such as titration with riboflavin-binding protein. d-nb.info

Below is a simplified representation of typical spectral changes observed during the conversion:

| Wavelength (nm) | 6-Thiocyanatoriboflavin Absorbance (Arbitrary Units) | This compound Absorbance (Arbitrary Units) |

| ~300-400 | Significant absorption | Changes observed |

| 440 | Lower absorption | Increased absorption |

| 600 | Little to no absorption | Substantial absorption (anionic form) |

High-Performance Liquid Chromatography (HPLC) for Purity and Identity

High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique widely used for separating, identifying, and quantifying components in a mixture. uit.no It is routinely applied to assess the purity and confirm the identity of this compound after synthesis. d-nb.infod-nb.infouit.no

HPLC analysis can be used to determine the percentage of the desired product, such as 6-thiocyanatoriboflavin or this compound, in a reaction mixture. d-nb.info For instance, HPLC analysis was used to determine that the final species after a synthesis step consisted of a high percentage of 6-thiocyanatoriboflavin. d-nb.info HPLC can also be used to follow the course of reactions and verify the formation of products like this compound or related derivatives. d-nb.info

HPLC methods for analyzing flavins and their derivatives often involve reversed-phase columns and specific mobile phases, such as mixtures of methanol (B129727) or acetonitrile (B52724) with aqueous buffers at controlled pH. d-nb.infod-nb.info Detection is typically performed using UV-Vis detectors, monitoring absorbance at wavelengths characteristic of the flavin chromophore. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful technique for the structural elucidation of organic compounds, including modified flavins like this compound scispace.comlibretexts.orgnih.govmdpi.comscielo.org.zamagritek.com. Both one-dimensional (1D) ¹H and ¹³C NMR, as well as two-dimensional (2D) NMR techniques, are invaluable in confirming the structure and understanding the chemical environment of atoms within the molecule libretexts.orgnih.govmdpi.comscielo.org.zamagritek.com.

While specific detailed NMR data for this compound itself are not extensively detailed in the provided search results, the principles of NMR application to flavins and related compounds can be applied. ¹H NMR spectra provide information on the types of protons present and their local environment, indicated by chemical shifts (δ) and spin-spin coupling patterns (multiplicity and coupling constants, J) libretexts.orgmdpi.commagritek.com. ¹³C NMR spectroscopy provides information about the carbon skeleton libretexts.orgmdpi.com. Chemical shifts in both ¹H and ¹³C NMR are influenced by the electron density around the nucleus, which is affected by nearby functional groups, including the mercapto group at the C6 position libretexts.org.

NMR data for other flavin derivatives, such as 8-substituted flavins, demonstrate the utility of this technique in characterizing structural modifications uni-konstanz.de. For instance, ¹H NMR data for various compounds, including those with methyl and phenyl groups, show distinct chemical shifts for different proton environments rsc.org. The standard practice in reporting NMR data includes specifying the nucleus measured, decoupling used, solvent, standard, and field strength acs.org. Chemical shifts are typically reported in parts per million (ppm) acs.org.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are particularly useful for assigning signals and establishing connectivity between atoms mdpi.comscielo.org.zamagritek.com. COSY reveals correlations between coupled protons mdpi.commagritek.com. HSQC correlates protons with the carbons to which they are directly attached mdpi.comresearchgate.net. HMBC shows correlations between protons and carbons that are separated by two or three bonds, providing information about longer-range connectivity and helping to build the molecular framework mdpi.comscielo.org.za.

Although explicit NMR spectral data tables for this compound were not found, the application of these standard NMR techniques would be crucial for its full structural characterization and confirmation of the successful introduction of the mercapto group at the C6 position. Analysis of the chemical shifts and coupling patterns of the protons and carbons in the vicinity of the C6 position would provide definitive evidence for the synthesized structure.

Illustrative NMR Data Principles (Based on general flavin/organic molecule NMR):

While specific to other compounds in the search results, the following table illustrates the type of data that would be acquired and analyzed for this compound, demonstrating the principles of NMR in structural elucidation.

| Position | δ¹H (ppm) | Multiplicity | J (Hz) | δ¹³C (ppm) | Correlated ¹H (COSY) | Correlated ¹³C (HSQC/HMBC) |

| C6-SH | ~3-5 (variable based on solvent/pH) | s or broad | - | ~100-130 (aromatic/vinylic S-substituted) | - | C6, potentially nearby carbons |

| Aromatic Protons (near C6) | Distinct shifts based on S substitution | d, s, or complex m | Typical aromatic J values | Aromatic carbons | Neighboring aromatic protons | Directly attached and nearby carbons |

| Ribityl Chain Protons | Complex multiplets | m | Variable J values | Ribityl chain carbons | Adjacent ribityl protons | Directly attached and nearby ribityl carbons |

| Methyl Protons (C7, C8) | Sharp singlets | s | - | Methyl carbons | - | C7, C8, and adjacent ring carbons |

| N(3)-H | ~10-11 | s or broad | - | - | - | N3 and adjacent carbons |

The presence and position of the mercapto group would significantly influence the chemical shifts of the nearby aromatic protons and carbons on the isoalloxazine ring, providing key information for structural confirmation through comparison with the NMR data of native riboflavin (B1680620) and other flavin derivatives.

Spectroscopic Investigations of 6 Mercaptoriboflavin and Its Interactions

Absorption Spectroscopy

Absorption spectroscopy measures the amount of light absorbed by a sample as a function of wavelength. This technique is widely used to identify and quantify molecules in solution and to study changes in their electronic structure upon binding to other molecules, such as proteins.

Spectral Characteristics of Free 6-Mercaptoriboflavin

The absorption spectrum of free this compound in solution exhibits distinct characteristics that are indicative of its electronic structure. Flavins generally display characteristic absorption bands in the UV-Vis region due to their isoalloxazine chromophore. The substitution of a mercapto group at the 6-position perturbs this chromophore, leading to shifts in the absorption maxima compared to unsubstituted riboflavin (B1680620). Studies have shown that 6-mercaptoflavins exhibit long-wavelength absorption, which is typical of 6-substituted flavins with electron-donating functions d-nb.infouni-konstanz.de. The absorption spectrum of this compound in 0.05 M potassium phosphate (B84403) buffer, pH 7.0, containing EDTA, shows an extinction increase observed at 440 nm and substantial absorption at 600 nm, where the mercaptoflavin anion absorbs d-nb.info.

Spectral Changes upon Protein Binding

The binding of this compound to proteins often induces significant changes in its absorption spectrum. These spectral shifts and intensity variations provide information about the flavin's microenvironment within the protein binding site, including polarity, hydrogen bonding, and charge distribution. For instance, when this compound binds to riboflavin-binding protein, spectral changes are observed d-nb.info. The spectral properties of protein-bound 6-mercaptoflavin can vary widely depending on the specific protein, indicating different modes of interaction and stabilization of the flavin's electronic states d-nb.info. Some proteins may stabilize the neutral flavin species, while others stabilize the anionic form d-nb.info. The stabilization of the anionic species by certain enzymes, like Old Yellow Enzyme, lactate (B86563) oxidase, and D-amino acid oxidase, appears to be linked to interactions with positively charged protein residues near the flavin's pyrimidine (B1678525) ring d-nb.info.

Determination of Extinction Coefficients

Determining the extinction coefficient of this compound is crucial for accurate quantification of the compound in solution and when bound to proteins. The extinction coefficient (ε) relates the absorbance of a solution to its concentration and the path length of the light beam, following the Beer-Lambert law mtoz-biolabs.com. For this compound, extinction coefficients have been determined through methods such as titration with riboflavin-binding protein d-nb.info. For example, the extinction coefficient at 440 nm for this compound has been calculated as 19,600 M⁻¹ cm⁻¹ using this method d-nb.info. This approach utilizes the tight binding of the flavin analog to a known concentration of the apoprotein to determine the flavin concentration spectrophotometrically at a specific wavelength d-nb.infopsu.edu.

Resonance Raman Spectroscopy Studies

Resonance Raman (RR) spectroscopy is a powerful vibrational spectroscopic technique that provides detailed information about the vibrational modes of a chromophoric molecule when excited by light within its electronic absorption band illinois.eduspectroscopyonline.com. This resonance enhancement selectively amplifies the Raman signals from the chromophore, making it particularly useful for studying the active sites of flavoproteins nih.gov.

Vibrational Modes Analysis in Oxidized and Reduced States

Resonance Raman spectroscopy can distinguish between the different redox states of flavins, including the oxidized and reduced forms, by analyzing changes in their vibrational modes researchgate.netresearchgate.netnih.gov. The vibrational spectrum of this compound is sensitive to its redox state and protonation state nih.gov. Analysis of the RR spectra of this compound in its oxidized and reduced forms allows for the identification of characteristic marker bands associated with the flavin ring system and the attached mercapto group. These bands correspond to specific molecular vibrations, such as stretching and bending modes, which are affected by changes in electron density and molecular geometry upon reduction uea.ac.uk. Comparing the spectra of the oxidized and reduced forms helps in understanding the electronic and structural rearrangements that occur during redox transitions.

Probing Flavin Microenvironments through Resonance Raman Shifts

Resonance Raman spectroscopy is also a valuable tool for probing the microenvironment of the flavin chromophore within a protein binding site wikipedia.org. Shifts in the frequencies and intensities of the RR bands of protein-bound this compound, compared to the free molecule, provide information about the interactions between the flavin and the surrounding amino acid residues. These interactions can include hydrogen bonding, electrostatic effects, and hydrophobic interactions, all of which influence the vibrational modes of the flavin uni-konstanz.deacs.org. By analyzing these spectral shifts, researchers can gain insights into the nature of the flavin-protein interaction, the polarity of the binding pocket, and conformational changes in the flavin or the protein upon binding nih.gov. Studies on other flavin derivatives have shown that RR spectra are distinctly different when bound to apoproteins compared to being free in solution, reflecting structural variations in the flavin-binding region nih.govacs.org.

Advanced Spectroscopic Techniques

Advanced spectroscopic techniques provide powerful tools for probing the electronic structure, dynamics, and environmental interactions of molecules. Among these, Electronic Stark Effect spectroscopy is particularly valuable for investigating changes in molecular dipole moments and polarizabilities upon electronic excitation.

Electronic Stark Effect Studies on Flavin Derivatives

Electronic Stark effect spectroscopy, also known as electroabsorption spectroscopy, measures the effect of an external electric field on the electronic absorption spectra of molecules. This technique can reveal crucial information about the changes in dipole moment (Δμ) and polarizability (Δα) between the ground and excited electronic states. nih.gov For molecules undergoing charge redistribution upon excitation, Stark spectroscopy provides a sensitive probe of these electronic changes. wikipedia.org

Studies utilizing Stark spectroscopy have significantly contributed to understanding the electronic excited states of various flavin derivatives, such as Flavin Adenine (B156593) Dinucleotide (FAD) and Flavin Mononucleotide (FMN), in different environments, including frozen glasses and within flavoproteins. These investigations have shown that flavins undergo notable electronic structure changes upon excitation. For example, Stark-effect spectroscopy measurements on oxidized FAD and FMN in frozen glycerol/H₂O glasses revealed that the two lowest excited singlet states (S₁ and S₂) exhibit different electronic properties. The effect of the applied electric field on the lower energy transition (S₀ → S₁, around 450 nm) was found to be significantly smaller than on the higher energy transition (S₀ → S₂, around 370 nm).

Detailed research findings from Stark spectroscopy on oxidized flavins indicate modest changes in dipole moment relative to the ground state for both S₁ and S₂ states. Specifically, reported values for |Δμ|/f (where f is the local field correction factor) were approximately 1 D for the 450 nm transition and 1.6 D for the 370 nm transition. These values for the 450 nm transition show favorable comparison with results obtained from other techniques like microwave conductivity and solvatochromism measurements.

Stark spectroscopy has also been applied to investigate the electronic structure of reduced anionic flavins. These studies have demonstrated that the near-UV/visible absorption spectrum of the flavohydroquinone anion is composed of at least two optically accessible transitions, challenging previous assumptions of a single transition. The measured difference dipole moments for the S₀→S₁ and S₀→S₂ transitions in reduced anionic flavin indicate that electron density shifts towards the xylene moiety of the flavin in the excited state.

While Electronic Stark Effect spectroscopy has provided valuable insights into the electronic properties of various flavin derivatives and their behavior in different redox states and protein environments, specific Electronic Stark Effect studies focused solely on this compound were not found in the consulted literature. However, this compound is a modified flavin derivative whose spectroscopic properties, such as absorption spectra, have been characterized in the context of its use as an active-site probe for flavoproteins. Further Stark spectroscopic investigations on this compound could potentially reveal details about its excited-state electronic structure and how the mercapto substitution influences its photophysical properties compared to other flavins.

Below is a table summarizing some representative data on difference dipole moments obtained from Stark spectroscopy studies on selected flavin derivatives:

Note: The values for reduced anionic flavin are presented as measured difference dipole moments (Δμ), not normalized by the local field correction factor (f), unlike the data for oxidized flavins.

Biochemical Interactions and Flavin Protein Binding Dynamics

Interactions with Apoflavoproteins

6-Mercaptoflavins are known to bind tightly to a range of apoflavoproteins, which are the protein components of flavoenzymes lacking their flavin cofactors. The specific interactions and the resulting complexes formed depend on the nature of the apoprotein and the flavin derivative (e.g., riboflavin (B1680620), FMN, or FAD).

Binding Affinity and Stoichiometry with Riboflavin-Binding Protein

Studies involving the titration of 6-mercaptoriboflavin with riboflavin-binding protein have been instrumental in characterizing their interaction, including determining the extinction coefficient of the bound flavin. While specific dissociation constants for this compound binding to riboflavin-binding protein were not explicitly detailed in the provided search results, related studies with the precursor 6-thiocyanatoriboflavin (B1213648) indicate tight binding to riboflavin-binding protein. nih.govnih.gov Research on riboflavin binding protein has established a stoichiometry of 1 mole of flavin bound per mole of protein for riboflavin and other flavin analogues. This 1:1 stoichiometry is a common characteristic for many flavin-binding proteins, including transporters like RibU which also exhibit high affinity binding to riboflavin and its analogs like FMN and roseoflavin (B1679541). Riboflavin itself binds to chicken egg white riboflavin-binding protein with a high affinity, reporting a dissociation constant of 1.3 nM in the pH range of 6-9.

Complexation with Specific Flavoenzymes (e.g., Flavodoxin, Old Yellow Enzyme, Lactate (B86563) Oxidase, D-Amino Acid Oxidase)

6-Mercaptoflavins, typically introduced via their precursors like 6-thiocyanatoflavins, form tight complexes with the apo forms of various flavoenzymes. Specifically, the FMN derivative of 6-mercaptoflavin binds to apoflavodoxin, apo-lactate oxidase, and apo-Old Yellow Enzyme, while the FAD derivative binds to apo-D-amino acid oxidase. nih.govnih.gov

The accessibility of the flavin's 6-position within the protein binding site varies among these enzymes, as demonstrated by their reactivity with dithiothreitol (B142953). nih.govnih.gov The 6-position of the flavin in flavodoxin and Old Yellow Enzyme is readily accessible to dithiothreitol, suggesting it is exposed to the solvent. nih.govnih.gov In contrast, the 6-position in the riboflavin-binding protein complex is inaccessible, and in lactate oxidase and D-amino acid oxidase, it shows only limited accessibility. nih.govnih.gov Furthermore, the complexes of lactate oxidase and D-amino acid oxidase with 6-thiocyanatoflavins undergo a slow, spontaneous conversion to the 6-mercaptoflavin enzyme forms even without added thiol, indicating the presence of a thiol residue within the flavin binding site of these particular enzymes. nih.govnih.gov

Molecular Basis of Binding

The interaction between 6-mercaptoflavin and apoflavoproteins is governed by specific molecular forces and the unique environment of the protein binding site, which can significantly influence the flavin's properties and reactivity.

Stabilization of Neutral vs. Anionic 6-Mercaptoflavin Species upon Protein Binding

The spectral characteristics of protein-bound 6-mercaptoflavin differ considerably depending on the specific protein it is bound to, reflecting variations in the microenvironment of the binding site. nih.govnih.gov These spectral differences are indicative of the stabilization of either the neutral or anionic form of the 6-mercaptoflavin. The free 6-mercaptoflavins have a pK of 5.9, where the ionization of the 6-SH function occurs, resulting in a yellow neutral form and a green anionic form with a characteristic long-wavelength absorption band around 600 nm.

Upon binding to apoflavodoxin and riboflavin-binding protein, the neutral form of 6-mercaptoflavin is stabilized. nih.govnih.gov Conversely, binding to Old Yellow Enzyme, lactate oxidase, and D-amino acid oxidase leads to the stabilization of the anionic species. nih.govnih.gov

Role of Positively Charged Protein Residues in Flavin Pyrimidine (B1678525) Ring Interaction

The stabilization of the negatively charged anionic 6-mercaptoflavin species in enzymes like lactate oxidase and D-amino acid oxidase is attributed to the interaction with a positively charged amino acid residue within the protein's active site. nih.govnih.gov This residue is positioned in close proximity to the flavin's pyrimidine ring. nih.govnih.gov The pyrimidine ring of oxidized flavins is known to be electron-deficient. This positively charged residue not only influences the ionization state of the mercaptoflavin but also appears to play a role in the strong stabilization of the two-electron oxidized state, specifically as the 6-S-oxide, in these particular enzymes. nih.govnih.gov

Conformational Changes in Flavoenzymes Induced by this compound Binding

The study of flavoenzymes, a diverse class of proteins utilizing flavin cofactors (primarily flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD)) for a wide range of redox reactions, often involves the use of modified flavins as probes to understand the intricate details of their active sites and catalytic mechanisms nih.gov. This compound, a synthetic analog of riboflavin where a thiol group replaces the hydroxyl group at the 6th position, has served as a valuable tool in these investigations, providing insights that indirectly suggest or indicate conformational changes within the protein structure upon flavin binding.

The interaction of a flavin cofactor or analog with its cognate apoprotein is a dynamic process that can involve significant alterations in the protein's three-dimensional structure. These changes can range from localized adjustments around the binding site to more global conformational rearrangements, often described by models such as induced fit or conformational selection. While direct, high-resolution structural data specifically detailing the conformational changes induced solely by this compound binding across a broad spectrum of flavoenzymes is not extensively documented in the immediate search results, studies utilizing this compound as a probe have provided compelling indirect evidence of such effects.

One key observation derived from studies with this compound is the variation in its spectral properties when bound to different flavoenzymes compared to its free form. These spectral shifts indicate differences in the microenvironment surrounding the flavin molecule within the protein's active site. Notably, the binding of this compound to different flavoproteins can lead to the stabilization of distinct ionization states of the flavin analog. For instance, studies have shown that flavodoxin and the riboflavin-binding protein tend to stabilize the neutral form of protein-bound 6-mercaptoflavin, whereas enzymes like Old Yellow Enzyme, lactate oxidase, and D-amino acid oxidase appear to stabilize the anionic species. This differential stabilization is attributed to specific interactions between the negatively charged flavin and positively charged residues within the protein's active site, located near the flavin's pyrimidine ring. Such specific interactions imply that the protein adopts a particular conformation upon binding the flavin analog, positioning key residues to interact favorably with the bound molecule.

Furthermore, investigations into the reactivity of protein-bound 6-mercaptoflavins with various chemical reagents have revealed differences in the accessibility of the flavin's 6-position depending on the specific flavoenzyme it is bound to. The rates at which protein-bound 6-mercaptoflavins react with probes like iodoacetamide (B48618), N-ethylmaleimide, or dithiothreitol differ significantly from the reaction rates of the free analog and vary considerably among different flavoproteins. For example, the 6-position of the flavin in the riboflavin-binding protein derivative was found to be inaccessible to dithiothreitol, while in flavodoxin and Old Yellow Enzyme derivatives, it reacted readily. This differential accessibility is a strong indicator that the protein structure surrounding the flavin binding site adopts different conformations in different enzymes, sterically hindering or permitting access to the flavin's 6-position.

These findings, summarized in the table below, highlight how the protein environment, shaped by the protein's conformation, directly influences the properties and reactivity of the bound this compound.

| Flavoenzyme / Protein | Observed Effect on Bound 6-Mercaptoflavin | Implied Conformational Aspect | Source |

| Flavodoxin | Stabilization of neutral species; 6-position readily accessible to DTT | Conformation favors neutral flavin; open conformation at 6-position | |

| Riboflavin-binding protein | Stabilization of neutral species; 6-position inaccessible to DTT | Conformation favors neutral flavin; closed conformation at 6-position | |

| Old Yellow Enzyme | Stabilization of anionic species; 6-position readily accessible to DTT | Conformation favors anionic flavin; open conformation at 6-position | |

| Lactate oxidase | Stabilization of anionic species; limited accessibility of 6-position | Conformation favors anionic flavin; partially closed at 6-position | |

| D-amino acid oxidase | Stabilization of anionic species; limited accessibility of 6-position | Conformation favors anionic flavin; partially closed at 6-position | |

| Glucose oxidase (with 8-mercapto-FAD) | Slower, probable conformational change favoring p-quinoid mesomer | Conformation changes upon binding |

These distinct behaviors of protein-bound this compound across different flavoenzymes provide indirect evidence that the protein undergoes conformational adjustments upon binding the flavin analog. The specific conformation adopted by the protein dictates the environment around the flavin, influencing its ionization state and the accessibility of different positions on the flavin ring to the surrounding solvent and potential reaction partners. This is consistent with the general understanding that ligand binding to proteins often induces conformational changes, which are crucial for modulating protein function, specificity, and catalytic activity. Therefore, while direct structural visualizations of this compound-induced changes are limited in the provided context, the functional and spectroscopic data obtained using this analog as a probe strongly support the concept that its binding influences and is influenced by the conformational state of the flavoenzyme.

6 Mercaptoriboflavin As an Active Site Probe for Flavoenzymes

Probing Solvent Accessibility of the Flavin 6-Position

The accessibility of the flavin 6-position to solvent can be assessed by studying the reaction of protein-bound 6-mercaptoriboflavin with various reagents. Differences in reactivity compared to the free flavin analog indicate the degree to which the protein structure shields or exposes this position. nih.govuni-konstanz.de

Reactivity with Dithiothreitol (B142953) in Free vs. Protein-Bound States

Dithiothreitol (DTT), a reducing agent, readily reacts with free this compound. wikipedia.orgfishersci.caakrivisbio.comfishersci.nl This reaction can be monitored spectroscopically due to changes in the flavin's absorption spectrum. When this compound is bound to an apoprotein, its reactivity with DTT can be significantly altered. For instance, studies have shown that in some flavoproteins, such as riboflavin-binding protein, the 6-position is inaccessible to DTT attack. nih.gov In contrast, in flavodoxin and Old Yellow Enzyme, the flavin 6-position appears to be exposed to solvent and reacts readily with DTT. nih.gov Lactate (B86563) oxidase and D-amino acid oxidase show limited accessibility but also exhibit a slow, spontaneous conversion to the 6-mercaptoflavin form even without added thiol, suggesting the presence of a thiol residue within the active site. nih.gov

The rate constants for the reaction of 6-thiocyanatoflavins (which can be converted to 6-mercaptoflavins by thiols like DTT) with DTT have been determined, providing a quantitative measure of this reactivity. At pH 7.0 and 20°C, the rate constant for the reaction with dithiothreitol is 1000 M⁻¹ min⁻¹. nih.gov

Investigating Covalent Adduct Formation

The reactive thiol group of this compound can participate in covalent reactions with electrophilic species or undergo oxidation, leading to the formation of various adducts. Studying these reactions when the flavin is protein-bound can reveal the presence of specific residues or reactive species in the active site. nih.gov

Reaction with Electrophilic Reagents (e.g., Iodoacetamide (B48618), N-Ethylmaleimide, Methyl Methanethiolsulfonate)

6-Mercaptoflavins react readily with various electrophilic reagents. For example, iodoacetamide, N-ethylmaleimide (NEM), and methyl methanethiolsulfonate (MMTS) are known to alkylate thiol groups. wikipedia.orgebi.ac.uknih.govfishersci.beciteab.comebi.ac.ukwikipedia.orgthegoodscentscompany.comfishersci.casigmaaldrich.com Studies have investigated the reaction rates of 6-mercaptoflavins with these reagents in both the free and protein-bound states. nih.gov The reaction with iodoacetamide, for instance, results in the formation of a thioether linkage at the 6-position (6-S-CH₂CONH₂-riboflavin). uni-konstanz.de The second-order rate constant for the reaction of iodoacetamide with free this compound at pH 8.5 and 20°C has been reported as 150 M⁻¹ min⁻¹. d-nb.info MMTS reacts very rapidly with 6-mercaptoflavins. uni-konstanz.de These reactions can be used to probe the presence and accessibility of nucleophilic centers, particularly thiols, within the active site that are in close proximity to the flavin 6-position.

Oxidation Reactions (e.g., H₂O₂, m-Chloroperbenzoate) and Sulfur Oxidation States (6-S-oxide, 6-sulfenic acid, 6-sulfenate)

The thiol group at the 6-position of this compound can be oxidized by various oxidizing agents, such as hydrogen peroxide (H₂O₂) and m-chloroperbenzoate (m-CPBA). 16streets.comthermofisher.commims.comuni.luherts.ac.ukfishersci.atsigmaaldrich.comlabsolu.ca These oxidation reactions can lead to different sulfur oxidation states, including the formation of 6-S-oxide, 6-sulfenic acid, or 6-sulfenate derivatives, depending on the reaction conditions and the protein environment. nih.gov The spectral properties of these oxidized species are distinct from those of the reduced mercaptoflavin, allowing for their detection and characterization. d-nb.info The stabilization of specific oxidation states (e.g., 6-S-oxide, 6-sulfenic acid, or 6-sulfenate) when this compound is protein-bound can provide information about the polarity and presence of charged residues near the flavin 6-position. nih.gov For example, a positively charged residue near the pyrimidine (B1678525) ring of the flavin appears to be responsible for the strong stabilization of the 6-S-oxide form in some enzymes. nih.gov

Formation of Flavin-6-S-S Dimer

6-Mercaptoflavins can undergo oxidation to form a disulfide-linked dimer, the flavin-6-S-S-flavin dimer. d-nb.info This dimerization is readily reversible in the presence of reducing thiols like DTT. d-nb.info The formation and reduction of this dimer can be monitored spectroscopically. d-nb.info While free this compound readily forms this dimer upon oxidation, the formation of a protein-bound flavin-6-S-S-protein disulfide or a flavin-6-S-S-flavin dimer within the active site can provide evidence for the proximity of other thiol groups (either from the protein or another flavin molecule in a dimeric enzyme) to the flavin 6-position. d-nb.info

Allosteric Modulation and Conformational Effects

While the primary use of this compound is to probe the immediate environment of the flavin's 6-position, changes in its spectral properties or reactivity upon substrate binding or other allosteric effectors can also provide insights into conformational changes within the enzyme. nih.gov The spectral properties of protein-bound 6-mercaptoflavin can vary widely among different flavoproteins, indicating that the protein environment significantly influences the electronic state of the flavin. nih.gov Shifts in the microscopic pK values of flavin analogs at the enzyme active center can reflect those of the native reduced flavin bound to the same enzyme. uni-konstanz.de Stabilization of the neutral or anionic species of 6-mercaptoflavin by the protein can also be observed, suggesting interactions with charged residues in the active site. nih.gov

Comparison with Other Flavin Probes (e.g., 6-Azidoflavins, 6-Thiocyanatoflavins, 8-Mercaptoflavins)

Flavin analogues with modifications at different positions on the isoalloxazine ring system have been developed and utilized as active site probes to investigate the structural and chemical environment of flavoenzymes. This compound is one such probe, and its properties can be compared to those of other substituted flavins, such as 6-azidoflavins, 6-thiocyanatoflavins, and 8-mercaptoflavins. These probes offer distinct advantages and yield different types of information about the flavin binding site and catalytic mechanisms.

6-Mercaptoflavins, including this compound, are characterized by a thiol group at the C6 position of the flavin ring. These compounds exhibit unique spectral properties that are sensitive to their ionization state and environment. The neutral form is typically yellow, while the anionic form is green with a long-wavelength absorption band around 600 nm. nih.govuni-konstanz.de This distinct spectral shift upon ionization makes 6-mercaptoflavins useful for probing the polarity and presence of charged residues near the flavin's C6 position and the adjacent N5 position, which is crucial for redox chemistry. nih.govuni-konstanz.de The pK of the 6-SH function in 6-mercaptoflavins is around 5.9. nih.govuni-konstanz.de 6-mercaptoflavins can be generated from 6-thiocyanatoflavins through reaction with thiols like dithiothreitol. nih.govuni-konstanz.ded-nb.info They are also stabilized against dimerization in the presence of reducing thiols. nih.govuni-konstanz.de

6-Azidoflavins, conversely, contain an azido (B1232118) group at the C6 position. A key property of 6-azidoflavins is their facile photolysis. nih.govuni-konstanz.ded-nb.info Upon irradiation with light, they undergo decomposition, with 6-aminoflavin being a major product. nih.govuni-konstanz.ded-nb.info This light sensitivity allows 6-azidoflavins to be used as photoaffinity labels. While they are less light-sensitive than their 8-azido counterparts, their photoactivity is sufficient for probing the environment around the C6 and N5 positions through light-induced reactions, potentially leading to covalent linkage with nearby protein residues. researchgate.net

6-Thiocyanatoflavins, with a thiocyanato group at C6, serve as precursors to 6-mercaptoflavins and are also valuable probes themselves. nih.govuni-konstanz.ded-nb.infonih.gov They are susceptible to nucleophilic displacement reactions, for example, with sulfite (B76179) or thiols, yielding 6-S-SO3--flavin or 6-mercaptoflavin, respectively. nih.govuni-konstanz.de The reactivity of protein-bound 6-thiocyanatoflavins with external nucleophiles can provide information about the solvent accessibility of the flavin's C6 position within the enzyme active site. researchgate.netnih.govuni-konstanz.de Studies with 6-thiocyanatoflavins bound to various flavoproteins have shown differing degrees of accessibility to dithiothreitol, indicating variations in the active site environment. nih.govuni-konstanz.de

8-Mercaptoflavins, featuring a thiol group at the C8 position, offer a different perspective on the flavin binding site. The spectral properties of 8-mercaptoflavins, particularly the 8-thiolate anion form with an absorption maximum between 520 and 550 nm, are sensitive to the protein environment. nih.gov Binding of 8-mercaptoflavins to flavoproteins can stabilize different canonical forms, providing insights into charge distribution and hydrogen bonding networks near the flavin's C8 and N1-C2=O locus. nih.govuni-konstanz.de For instance, some enzymes stabilize the thiolate anion form, while others stabilize a p-quinoid form with an absorption maximum between 560 and 600 nm. nih.gov 8-mercaptoflavins have been used to study flavoproteins involved in one-electron and two-electron transfer reactions, revealing how the protein environment influences the flavin's redox properties. nih.gov

Comparing these probes highlights their complementary nature. 6-Mercaptoflavins are particularly useful for studying the ionization state and environment near C6/N5 through their characteristic spectral shifts. 6-Azidoflavins act as photoaffinity labels to identify residues in close proximity through light-induced cross-linking. 6-Thiocyanatoflavins probe solvent accessibility at the C6 position via nucleophilic displacement reactions. 8-Mercaptoflavins, on the other hand, provide information about the environment around the C8 and N1 positions and its influence on the flavin's electronic structure and redox behavior. The choice of flavin probe depends on the specific question being asked about the flavoenzyme's active site structure and mechanism.

Research findings comparing the properties and utility of these probes in various flavoproteins have demonstrated their effectiveness in elucidating active site characteristics. For example, studies have shown that the spectral properties of protein-bound 6-mercaptoflavin vary widely among different proteins, indicating diverse active site environments and interactions. nih.govuni-konstanz.ded-nb.info This variation can include stabilization of either the neutral or anionic species, influenced by nearby charged protein residues. nih.govuni-konstanz.ded-nb.info Similarly, the reactivity of 6-thiocyanatoflavins with thiols has been used to infer the presence and accessibility of cysteine residues in the active site of enzymes like lactate oxidase and D-amino acid oxidase. nih.govuni-konstanz.deresearchgate.net

Here is a summary of the comparison:

| Feature | 6-Mercaptoflavins | 6-Azidoflavins | 6-Thiocyanatoflavins | 8-Mercaptoflavins |

| Modified Position | C6 | C6 | C6 | C8 |

| Key Property | pH-sensitive spectral properties | Photosensitivity | Susceptibility to nucleophiles | Environment-sensitive spectral properties |

| Information Gained | Polarity, ionization state near C6/N5 | Proximity of residues (photoaffinity) | Solvent accessibility at C6 | Environment near C8/N1, redox properties |

| Primary Use | Probing environment and ionization | Photoaffinity labeling | Probing solvent accessibility | Probing environment and redox state |

| Spectral Signature | Yellow (neutral), Green (anion) | Changes upon photolysis | Changes upon reaction with nucleophiles | Absorption shifts depending on environment |

Table 1: Comparison of Flavin Probes

| Probe | Modified Position | Key Property | Information Gained | Primary Use |

| 6-Mercaptoflavins | C6 | pH-sensitive spectra | Polarity, ionization near C6/N5 | Probing environment/ionization |

| 6-Azidoflavins | C6 | Photosensitivity | Proximity of residues (photoaffinity) | Photoaffinity labeling |

| 6-Thiocyanatoflavins | C6 | Nucleophilic reactivity | Solvent accessibility at C6 | Probing solvent accessibility |

| 8-Mercaptoflavins | C8 | Environment-sensitive spectra | Environment near C8/N1, redox properties | Probing environment/redox state |

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | Not specifically found in search results, but mercaptoflavins are discussed. Closest general CID is for Riboflavin (B1680620) (CID 1156) or related thiols like 6-Mercaptonicotinamide (CID 3034072) or 8-Mercaptoquinoline (CID 96028). Specific CID for this compound not readily available in the search results. |

| 6-Azidoflavins | Specific CID for 6-Azidoflavins not readily available in the search results. A related compound, 6-Azido-6-deoxy-D-galactose, has CID 150124. nih.gov |

| 6-Thiocyanatoflavins | Specific CID for 6-Thiocyanatoflavins not readily available in the search results. A related compound, 6-Thiocyanato-thymol, has CID 94837. nih.gov |

| 8-Mercaptoflavins | Specific CID for 8-Mercaptoflavins not readily available in the search results. A related compound, 8-Mercaptoquinoline, has CID 96028. nih.gov |

| Riboflavin | 1156 |

| FMN | 10205 |

| FAD | 6064 |

Flavin analogues modified at different positions on the isoalloxazine ring serve as valuable active site probes for investigating the structural and chemical environment within flavoenzymes. This compound is one such probe, and its utility can be best understood by comparing its properties and applications to those of other substituted flavins, including 6-azidoflavins, 6-thiocyanatoflavins, and 8-mercaptoflavins. These distinct modifications offer unique ways to report on or interact with the flavoenzyme active site.

6-Mercaptoflavins, characterized by a thiol group at the C6 position, possess distinct spectral properties that are highly sensitive to the surrounding environment and its ionization state. The neutral form typically appears yellow, while the anionic form displays a characteristic green color with a significant absorption band extending beyond 700 nm, centered around 600 nm. nih.govuni-konstanz.de This marked spectral shift associated with the ionization of the 6-SH group (with a pK of approximately 5.9) makes 6-mercaptoflavins excellent probes for assessing the polarity and the presence of charged residues in proximity to the flavin's C6 and the catalytically important N5 positions. nih.govuni-konstanz.de 6-Mercaptoflavins can be synthesized from 6-thiocyanatoflavins through reaction with reducing thiols like dithiothreitol, which also helps stabilize them against dimerization. nih.govuni-konstanz.ded-nb.info

In contrast, 6-azidoflavins, featuring an azido group at the C6 position, are notable for their facile photolysis. nih.govuni-konstanz.ded-nb.info Upon exposure to light, these analogues readily decompose, yielding 6-aminoflavin as a primary product. nih.govuni-konstanz.ded-nb.info This light sensitivity enables their use as photoaffinity labels. While 6-azidoflavins are less sensitive to light compared to their 8-azido counterparts, their photoactivity is sufficient for light-induced reactions that can lead to covalent attachment to nearby protein residues, thereby mapping the spatial arrangement of the active site. researchgate.net

6-Thiocyanatoflavins, bearing a thiocyanato group at the C6 position, are not only precursors to 6-mercaptoflavins but also function as informative probes in their own right. nih.govuni-konstanz.ded-nb.infonih.gov They are reactive towards nucleophiles, undergoing displacement reactions with species such as sulfite or thiols to form 6-S-SO3--flavin or 6-mercaptoflavin. nih.govuni-konstanz.de The reactivity of 6-thiocyanatoflavins when bound to flavoproteins can provide valuable insights into the solvent accessibility of the flavin's C6 position within the active site. researchgate.netnih.govuni-konstanz.de Studies involving the binding of 6-thiocyanatoflavins to various flavoproteins have revealed differing levels of accessibility to external thiols like dithiothreitol, reflecting variations in the active site architecture. nih.govuni-konstanz.de

8-Mercaptoflavins, with a thiol group at the C8 position, offer a distinct perspective on the flavin binding environment. The spectral properties of 8-mercaptoflavins, particularly the 8-thiolate anion form which absorbs maximally between 520 and 550 nm, are influenced by the protein environment. nih.gov The binding of 8-mercaptoflavins to flavoproteins can lead to the stabilization of different resonance structures, providing information about the distribution of charge and the nature of hydrogen bonding near the flavin's C8 and the N1-C2=O locus. nih.govuni-konstanz.de Depending on the enzyme, either the thiolate anion form or a p-quinoid form with absorption between 560 and 600 nm may be stabilized. nih.gov 8-Mercaptoflavins have been instrumental in studying flavoproteins involved in one-electron versus two-electron transfer mechanisms, demonstrating how the protein environment can modulate the flavin's redox characteristics. nih.gov

The comparative analysis of these flavin probes underscores their complementary strengths in probing different aspects of flavoenzyme active sites. 6-Mercaptoflavins are particularly adept at reporting on the ionization state and local environment near C6/N5 through their sensitive spectral response. 6-Azidoflavins serve as photoactivatable probes for identifying interacting protein residues through covalent cross-linking. 6-Thiocyanatoflavins offer a means to assess the solvent accessibility of the C6 position via their reactivity with nucleophiles. Conversely, 8-mercaptoflavins provide insights into the environment surrounding the C8 and N1 positions and its impact on the flavin's electronic structure and redox properties. The selection of a specific flavin probe is guided by the nature of the scientific question concerning the flavoenzyme's active site structure and catalytic mechanism.

Research has provided detailed findings on the application of these probes in various flavoproteins, highlighting their efficacy in revealing active site features. For instance, studies have shown that the spectral characteristics of protein-bound 6-mercaptoflavin exhibit considerable variation across different enzymes, indicative of diverse active site environments and interactions that can stabilize either the neutral or anionic forms, often influenced by nearby charged protein residues. nih.govuni-konstanz.ded-nb.info Similarly, the reactivity profiles of 6-thiocyanatoflavins with thiols have been utilized to infer the presence and accessibility of cysteine residues within the active sites of enzymes such as lactate oxidase and D-amino acid oxidase. nih.govuni-konstanz.deresearchgate.net

Here is a summary of the comparison:

| Feature | 6-Mercaptoflavins | 6-Azidoflavins | 6-Thiocyanatoflavins | 8-Mercaptoflavins |

| Modified Position | C6 | C6 | C6 | C8 |

| Key Property | pH-sensitive spectral properties | Photosensitivity | Susceptibility to nucleophiles | Environment-sensitive spectral properties |

| Information Gained | Polarity, ionization state near C6/N5 | Proximity of residues (photoaffinity) | Solvent accessibility at C6 | Environment near C8/N1, redox properties |

| Primary Use | Probing environment and ionization | Photoaffinity labeling | Probing solvent accessibility | Probing environment and redox state |

| Spectral Signature | Yellow (neutral), Green (anion) | Changes upon photolysis | Changes upon reaction with nucleophiles | Absorption shifts depending on environment |

Table 1: Comparison of Flavin Probes

| Probe | Modified Position | Key Property | Information Gained | Primary Use |

| 6-Mercaptoflavins | C6 | pH-sensitive spectra | Polarity, ionization near C6/N5 | Probing environment/ionization |

| 6-Azidoflavins | C6 | Photosensitivity | Proximity of residues (photoaffinity) | Photoaffinity labeling |

| 6-Thiocyanatoflavins | C6 | Nucleophilic reactivity | Solvent accessibility at C6 | Probing solvent accessibility |

| 8-Mercaptoflavins | C8 | Environment-sensitive spectra | Environment near C8/N1, redox properties | Probing environment/redox state |

Enzymatic Modulation and Mechanistic Insights

Impact on Flavoenzyme Catalytic Activity

The binding of 6-mercaptoriboflavin to flavoenzymes can significantly impact their catalytic activity. Studies utilizing modified flavins like 6-mercaptoflavins have been instrumental in probing the active sites of these enzymes and understanding the nuances of their interactions.

Modulation of Enzyme Kinetic Parameters (e.g., Km, Vmax)

The interaction of modified flavins with flavoenzymes can lead to alterations in key kinetic parameters such as Km and Vmax. Km reflects the affinity of the enzyme for its substrate, while Vmax represents the maximum catalytic rate. Changes in these values upon binding of this compound can indicate how the modification affects substrate binding and the catalytic turnover rate. While specific quantitative data for this compound's effect on Km and Vmax across a range of enzymes were not extensively detailed in the provided snippets, the principle of modified flavins altering these parameters is well-established in enzyme kinetics studies. The protein environment of the flavin binding site plays a crucial role in determining the catalytic properties of flavoenzymes.

Reversible Binding Mechanisms

6-Mercaptoflavins generally bind to apoflavoproteins through reversible mechanisms, replacing the native flavin cofactor. This reversible dissociation and reconstitution process is a common technique used to study flavoprotein folding, function, and mechanism, as well as to introduce artificial flavins as probes. The binding affinity and the nature of the interactions (e.g., hydrogen bonding, hydrophobic interactions) between this compound and the protein active site are critical in determining the resulting enzymatic properties. The spectral properties of protein-bound 6-mercaptoflavin can vary significantly among different flavoproteins, indicating diverse interactions within the binding site. For instance, the binding of 8-mercaptoriboflavin to hen egg white riboflavin-binding protein showed a significant shift in pK, suggesting specific interactions influencing the flavin's ionization state.

Partial Reversible Inhibition Studies

While the provided information does not specifically detail partial reversible inhibition studies involving this compound, the concept of partial reversible inhibition is a known mechanism in enzyme kinetics where an enzyme-inhibitor complex can still be productive, albeit with reduced activity. Modified flavins, depending on their interaction with the enzyme's active site, could potentially act as partial inhibitors by forming a complex that is catalytically less efficient than the native enzyme-substrate complex. Studies with modified flavins often aim to understand the nature of inhibition (competitive, non-competitive, uncompetitive, or mixed) and whether the inhibition is complete or partial.

Mechanisms of Electron Transfer and Redox Chemistry within Flavin-Protein Complexes

Flavins are versatile redox cofactors capable of participating in both one- and two-electron transfer reactions, playing a key role in coupling different redox processes within biological systems. The protein environment surrounding the flavin significantly influences its redox properties and dictates whether one- or two-electron transfer pathways are favored.

One-Electron vs. Two-Electron Transfer Pathways

Flavoenzymes can catalyze reactions involving either one-electron or two-electron transfer steps. The tricyclic isoalloxazine ring system of flavins allows for this versatility. Some flavoenzymes are known to transform two-electron (hydride) transfer into single-electron transfer, often in conjunction with a single-electron transferring redox partner. The specific protein environment around the flavin cofactor in a flavoenzyme can tune its redox potentials and influence the preferred electron transfer pathway. Using modified flavins like 6-mercaptoflavins can help elucidate these mechanisms by altering the electronic properties of the flavin and observing the effect on electron transfer kinetics and pathways.

Stabilization of Intermediate Redox States (e.g., Semiquinone)

One of the key features of flavins is their ability to form stable semiquinone radical intermediates during redox reactions. The protein environment plays a crucial role in stabilizing these intermediate redox states. Different flavoproteins can stabilize either the neutral or anionic form of the flavin semiquinone. Studies with 6-mercaptoflavins have shown that their spectral properties when bound to proteins can indicate the stabilization of specific ionization states (neutral or anionic) by different enzymes. Furthermore, the protein environment can also stabilize higher oxidation states of mercaptoflavins, such as the two-electron oxidized 6-S-oxide, 6-sulfenic acid, or 6-sulfenate, depending on the specific enzyme. The stabilization of these intermediate and higher oxidation states is critical for the diverse catalytic functions of flavoenzymes.

Influence on Substrate Specificity and Enzyme Turnover

The interaction of this compound and its derivatives with flavoproteins can impact both the specificity of the enzyme for its substrate and the rate at which the enzyme catalyzes the reaction (turnover). Research using 6-mercaptoflavins as active-site probes has demonstrated varied effects across different flavoproteins.

The spectral properties of protein-bound 6-mercaptoflavin vary considerably depending on the specific flavoprotein it is bound to. This variation suggests that the environment within the flavin-binding site of different enzymes can differentially stabilize forms of the modified flavin, such as the neutral or anionic species. d-nb.infonih.gov For instance, studies have shown stabilization of the neutral flavin with flavodoxin and riboflavin-binding protein, while the anionic species is stabilized by enzymes like Old Yellow Enzyme, lactate (B86563) oxidase, and D-amino acid oxidase. d-nb.infonih.gov This differential stabilization can arise from interactions with charged protein residues near the flavin pyrimidine (B1678525) ring. d-nb.infonih.gov

The accessibility of the flavin 6-position to solvent and other molecules within the enzyme's active site appears to play a role in the reactivity of protein-bound 6-mercaptoflavins. For example, the 6-mercaptoflavin derivative bound to riboflavin-binding protein is reported to be inaccessible to dithiothreitol (B142953) attack. nih.gov In contrast, the derivatives bound to flavodoxin and Old Yellow Enzyme react readily with dithiothreitol, indicating that the flavin 6-position is exposed to the solvent in these enzymes. nih.gov The derivatives with lactate oxidase and D-amino acid oxidase show only limited accessibility but can slowly convert to the 6-mercaptoflavin enzyme forms spontaneously, suggesting the presence of a thiol residue in their flavin binding site. nih.gov

These differences in the microenvironment and accessibility around the flavin cofactor when this compound is bound can influence how the enzyme interacts with its natural substrate and the subsequent catalytic steps. While specific detailed data tables directly quantifying the changes in substrate specificity (e.g., altered K_m values for different substrates) or enzyme turnover rates (e.g., altered k_cat values) solely due to the binding of this compound across a wide range of enzymes are not extensively detailed in the provided search results, the observed variations in spectral properties and reactivity with thiols strongly imply that the enzymatic activity, including substrate interactions and catalytic speed, would be modulated.

The use of flavin analogs, including those modified at the 6-position, serves as a tool to understand the chemical versatility of flavoproteins and how specific protein-flavin interactions control catalysis. researchgate.net The ability of 6-mercaptoflavins to react with reagents like N-ethylmaleimide and dithiothreitol further highlights the potential for these modifications to perturb the normal catalytic cycle and substrate processing by influencing the redox state and chemical environment of the flavin cofactor within the enzyme's active site. d-nb.info

Further detailed research findings would be required to precisely delineate the quantitative impact of this compound binding on the substrate specificity and turnover number for individual flavoproteins. Such studies would typically involve kinetic analyses comparing the enzyme's activity with its natural flavin cofactor versus with bound this compound in the presence of varying substrate concentrations.

Structure Activity Relationship Sar Studies of 6 Mercaptoriboflavin Analogues

Systematic Modification of the 6-Position Thiol Group

Modifications at the 6-position of the flavin ring, particularly the introduction of a thiol group as in 6-mercaptoriboflavin, have been explored to create flavin analogues with distinct properties suitable for probing enzyme active sites. The presence of the thiol group at this position, which is in close proximity to the reactive N(5) position of the flavin isoalloxazine ring, makes these derivatives valuable tools for investigating the environment and accessibility of this critical area involved in flavin-mediated redox processes. d-nb.info

Effects of Thiol Alkylation or Derivatization on Biochemical Interactions

The thiol group at the 6-position of this compound can undergo various chemical modifications, such as alkylation or derivatization. These modifications can alter the electronic and steric properties of the flavin analogue, thereby influencing its interactions with proteins, particularly within the confined environment of an enzyme active site.

Studies involving 6-substituted flavins, including the conversion of 6-thiocyanatoflavins to 6-mercaptoflavins, highlight the reactivity of this position. d-nb.info The 6-mercaptoflavin can react with various reagents, suggesting that its derivatives could be used to probe the accessibility of different types of molecules at the flavin 6-position within a protein environment. uni-konstanz.de Alkylation or other derivatizations of the thiol group would change its charge (if ionized) and bulk, potentially affecting binding affinity, orientation within the active site, and reactivity with surrounding amino acid residues or substrates.

Correlation between Structural Variations and Probe Functionality

The structural variations introduced by modifying the 6-position thiol group are directly correlated with the probe functionality of this compound analogues. The unique spectral properties of 6-mercaptoflavins, such as the ionization of the 6-SH function with a pK of 5.9, lead to distinct spectral changes (neutral form is yellow, anion is green with a long-wavelength band around 600 nm). d-nb.info These spectral shifts upon binding to an enzyme or undergoing a chemical reaction can be used to monitor interactions and conformational changes within the active site. d-nb.info

Furthermore, the reactivity of the thiol group allows for the potential attachment of reporter groups or affinity labels, turning the flavin analogue into a more sophisticated probe. By systematically varying the nature of the group attached to the sulfur atom, researchers can tailor the probe's properties, such as size, charge, and reactivity, to investigate specific aspects of the enzyme's active site, including polarity, accessibility, and the presence of reactive residues. uni-konstanz.de The proximity of the 6-substituent to the flavin N(5)-position makes these derivatives particularly useful for probing the environment around this redox-active center. d-nb.info

Modifications to the Ribityl Side Chain

The ribityl side chain is attached to the N(10) position of the isoalloxazine ring in riboflavin (B1680620) and its analogues, including this compound. While the isoalloxazine ring is primarily responsible for the redox chemistry and spectral properties of flavins, the ribityl side chain plays a crucial role in the solubility of the molecule and, in the case of flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), in mediating interactions with proteins and other molecules. researchgate.netresearchgate.net

Specific SAR studies focusing on modifications to the ribityl side chain of this compound and their direct impact on its probe functionality are less extensively documented in the provided sources compared to modifications of the isoalloxazine ring. However, general principles from flavin research suggest that alterations to the ribityl moiety, such as phosphorylation (to form FMN or FAD analogues) or modifications to the hydroxyl groups, can affect the binding affinity and orientation of the flavin within the enzyme active site due to altered hydrogen bonding and electrostatic interactions with the protein. While not specific to the 6-mercapto derivative in the provided context, such modifications in other flavins are known to influence their biological activity and interaction with flavoproteins.

Alterations to the Isoalloxazine Ring System

The isoalloxazine ring system is the core chromophore and redox center of flavins. Modifications to this ring system, beyond the substitution at the 6-position, can significantly impact the electronic distribution, redox potential, and spectral properties of the flavin analogue, thereby influencing its SAR and probe capabilities.

While the focus here is on this compound, studies on other substituted flavins provide insights into the effects of altering the isoalloxazine ring. For example, modifications at the 8-position, such as in 8-amino-riboflavin or roseoflavin (B1679541) (8-dimethylamino-8-demethylriboflavin), are known to affect spectral properties and interactions. researchgate.net Alterations to the nitrogen atoms within the ring system, such as N-alkylation, have been shown to shift the redox potential of synthetic flavins, making them easier or harder to reduce. researchgate.net These changes in redox potential can impact the catalytic activity of flavoenzymes reconstituted with such analogues.

For this compound analogues, modifications elsewhere on the isoalloxazine ring, in addition to the 6-thiol, could be designed to fine-tune its properties as a probe. For instance, introducing electron-withdrawing or electron-donating groups at other positions could modulate the acidity of the 6-thiol group or alter the spectral characteristics, providing additional handles for studying enzyme mechanisms or active site environments. The interplay between the substituent at the 6-position and modifications at other positions or on the ribityl chain contributes to the complex SAR of this compound analogues, allowing for the rational design of probes with specific biochemical properties.

Spectral Properties of 6-Mercaptoflavins d-nb.info

| Form | Color | Characteristic Absorption Band | Note |

| Neutral | Yellow | Typical isoalloxazine bands | |

| Anion | Green | ~600 nm (extends beyond 700 nm) | Ionization of 6-SH |

Due to a lack of specific computational and molecular modeling studies on this compound, a detailed article that strictly adheres to the requested outline cannot be generated at this time.

Extensive searches for molecular docking investigations, molecular dynamics simulations, and quantum chemical calculations focused specifically on this compound did not yield sufficient research findings to populate the detailed subsections of the provided outline. While general information on these computational methods applied to flavins and flavoenzymes is available, data directly pertaining to this compound—including predicted binding poses, specific hydrogen bonding and hydrophobic interactions with flavoenzymes, its conformational flexibility, the dynamic behavior of its protein complexes, and dedicated quantum chemical analyses—is not present in the available literature.

To provide a comprehensive and scientifically accurate article as requested, specific studies addressing these aspects of this compound are necessary. Without such dedicated research, any attempt to generate the content would be speculative and would not meet the required standard of detailed, evidence-based scientific reporting. Further research in the scientific community focusing on the computational analysis of this compound is needed before a thorough article on this specific topic can be written.

Computational and Molecular Modeling Studies

Quantum Chemical Calculations

Electronic Structure and Reactivity Predictions

Computational chemistry provides powerful tools to predict the electronic structure and reactivity of molecules like 6-Mercaptoriboflavin. Methods such as Density Functional Theory (DFT) are commonly employed to understand the distribution of electrons within a molecule and to predict its chemical behavior.

Key Parameters in Electronic Structure and Reactivity Analysis:

| Parameter | Description | Relevance to this compound |

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons. | A higher HOMO energy for this compound compared to riboflavin (B1680620) would suggest increased electron-donating capability, potentially influencing its role in redox reactions. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. The energy of the LUMO is related to the molecule's ability to accept electrons. | A lower LUMO energy would indicate a greater propensity to accept electrons, affecting its reactivity as an oxidizing agent. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. This gap is an indicator of the molecule's chemical reactivity and stability. | A smaller HOMO-LUMO gap generally implies higher reactivity. The introduction of a mercapto group would be expected to alter this gap compared to riboflavin. |

| Electron Density Distribution | Describes the probability of finding an electron in a particular region of the molecule. | The sulfur atom in the mercapto group is expected to significantly alter the electron density distribution of the isoalloxazine ring, creating new reactive sites. |

| Electrostatic Potential Maps | Visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | These maps would reveal how the mercapto group influences the electrostatic potential, guiding predictions about intermolecular interactions. |

This table is generated based on general principles of computational chemistry as direct data for this compound is not available.

Detailed DFT studies on similar molecules often utilize functionals like B3LYP to analyze reactivity parameters. mdpi.comresearchgate.net Such analyses for this compound would provide insights into its potential as an antioxidant or its susceptibility to electrophilic or nucleophilic attack. The presence of the thiol group is anticipated to introduce unique electronic properties compared to the hydroxyl group in riboflavin, potentially leading to different reaction mechanisms and biological activities. mdpi.com

pKa Prediction and Ionization State Analysis

The ionization state of a molecule at physiological pH is crucial for its biological activity. Computational methods are frequently used to predict the pKa values of ionizable groups, which determine the protonation state.

Methods for pKa Prediction:

Quantum Mechanical (QM) Methods: These methods, often combined with implicit solvation models, can provide accurate pKa predictions. For thiols, it has been shown that including explicit water molecules in the calculation can significantly improve the accuracy of the predicted pKa values. wayne.edu

Empirical Methods: These approaches use databases of known pKa values and molecular descriptors to predict the pKa of new compounds. They are generally faster but may be less accurate for novel structures.

Expected Ionization States of this compound:

The 6-mercapto group introduces an additional ionizable site compared to riboflavin. The nitrogen atoms in the isoalloxazine ring of riboflavin are known to have pKa values associated with protonation. ptfarm.pl The thiol group (-SH) of this compound is expected to be acidic, with a pKa value that would be influenced by the electron-withdrawing nature of the flavin ring system.

Predicted pKa Values and Dominant Species at Physiological pH:

| Ionizable Group | Predicted pKa Range (Estimated) | Dominant State at pH 7.4 |

| N1-H (isoalloxazine ring) | ~10 | Protonated (N1-H) |

| N3-H (isoalloxazine ring) | Basic pKa (protonation) | Neutral (N3-H) |

| N5 (isoalloxazine ring) | Acidic pKa (protonation) | Neutral (N5) |

| 6-SH (mercapto group) | 5-8 | Partially to fully deprotonated (S⁻) |

This table is based on the known properties of riboflavin and general pKa values for thiols. Specific computational data for this compound is not available.

The precise pKa of the 6-mercapto group would be critical in determining the predominant ionization state in a biological environment. An accurate prediction would require high-level computational studies.

In Silico Approaches for Designing Novel Flavin Probes

The unique chemical properties of modified flavins make them attractive candidates for the design of novel molecular probes. In silico or computational approaches play a pivotal role in the rational design of such probes by predicting their properties and interactions with biological targets.

The introduction of a mercapto group at the C6 position of the riboflavin scaffold, creating this compound, offers a versatile handle for further chemical modification. This thiol group can be leveraged for conjugation to other molecules, such as fluorophores, affinity tags, or solid supports, through thioether or disulfide linkages.

Computational modeling can guide the design of this compound-based probes in several ways:

Predicting Binding Affinity and Specificity: Molecular docking and molecular dynamics (MD) simulations can be used to model the interaction of a this compound derivative with a target protein. These simulations can predict the binding mode and estimate the binding free energy, allowing for the screening of various modifications to optimize binding.

Evaluating Electronic and Spectroscopic Properties: Quantum mechanical calculations can predict how modifications to the 6-mercapto group will affect the electronic properties of the flavin ring. This is crucial for designing probes where the flavin's fluorescence or redox potential is used as a reporter of its environment or binding state.

Assessing Reactivity and Stability: Computational methods can be employed to assess the chemical stability of the designed probe and the reactivity of the linkage to the 6-mercapto group under various conditions.

The design of flavin analogs as active site probes for flavoproteins is an established field. nih.gov By applying these in silico techniques to this compound, it is possible to rationally design novel probes with tailored properties for specific applications in biochemistry and cell biology.

Advanced Research Methodologies and Future Directions

Integrated Experimental and Computational Approaches

Understanding the behavior of 6-Mercaptoriboflavin often necessitates combining experimental observations with computational modeling. Experimental techniques provide empirical data on its spectroscopic characteristics, reactivity, and interactions with biological molecules. For instance, spectroscopic methods can reveal details about the electronic structure and environment of this compound in different conditions or when bound to proteins. uni-konstanz.deresearchgate.netacs.org

Computational approaches, such as molecular docking and dynamics simulations, complement experimental studies by providing insights at the atomic level. These methods can predict how this compound might bind to enzyme active sites, the stability of such complexes, and the potential influence of the protein environment on the flavin analogue's properties. cnr.itresearchgate.net By integrating experimental data with computational predictions, researchers can develop a more comprehensive understanding of the factors governing this compound's behavior and its potential as a probe or inhibitor. cnr.it Computational studies have been applied to understand the behavior of flavins and their variants, which is directly relevant to studying modified flavins like this compound. researchgate.netresearchgate.net

Development of New Analytical Tools for this compound Characterization

The unique chemical structure of this compound, particularly the presence of the thiol group, presents specific challenges and opportunities for analytical characterization. The development of new analytical tools and refinement of existing ones are crucial for its detection, quantification, and the study of its transformations and interactions.

Spectroscopic techniques, such as UV-Visible absorption and fluorescence spectroscopy, are fundamental for studying flavins and their analogues, allowing for the monitoring of their redox states and environmental sensitivity. uni-konstanz.deacs.orgresearchgate.net Resonance Raman spectroscopy has also been utilized in studies of mercaptoflavins, providing detailed information about their vibrational modes and electronic structure. acs.org